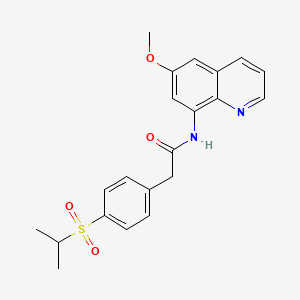![molecular formula C22H19ClFNO3 B2480143 2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol CAS No. 341967-51-9](/img/structure/B2480143.png)
2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex benzene derivatives, including those with substituted methoxyphenols and chlorinated benzenediols, involves strategic functionalization and protection steps to introduce the desired functional groups at specific positions on the benzene ring. Knuutinen and Tarhanen (1981) discuss the synthesis of chlorinated 1,2-benzenediols, which, through reactions with dimethyl sulfate, yield chlorinated 2-methoxyphenols. This methodology hints at possible routes for synthesizing compounds with similar structural features by employing chlorination and methoxylation strategies on the benzene ring (Knuutinen & Tarhanen, 1981).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of benzene derivatives, providing insight into the arrangement of substituents around the benzene ring. Lv Zhi (2009) synthesized and crystallized a compound with a related structure, revealing details about the spatial arrangement of fluoro, methoxy, and imino groups through X-ray analysis. This analysis is essential for understanding the stereochemistry and electronic effects of substituents on the benzene ring's reactivity and properties (Lv Zhi, 2009).
Chemical Reactions and Properties
The chemical reactivity of benzene derivatives with halogen, methoxy, and imino substituents is influenced by the electronic and steric effects of these groups. Studies by Barlin et al. (1994, 1996) on imidazo[1,2-b]pyridazines explore the binding of these molecules to receptors, demonstrating the impact of substituents on the compound's biological activity. These findings can shed light on the chemical behavior of similar compounds in biological systems (Barlin et al., 1994), (Barlin et al., 1996).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of benzene derivatives are significantly affected by the nature and position of substituents on the ring. The synthesis and structural elucidation of similar compounds, as discussed by Banu et al. (2014), provide valuable data on how fluorine, chlorine, and methoxy groups influence these physical properties. Understanding these effects is crucial for predicting the behavior of the compound under different conditions (Banu et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Cytotoxic Activities: Isatin derivatives, including those with chloro and fluoro substituents, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating significant in vitro cytotoxic activities, particularly against HeLa cells (Reddy et al., 2013).
- Antiproliferative Activity: Benzyl and phenethyl analogs of makaluvamines, featuring chloro, fluoro, and methoxy groups, exhibited pronounced antiproliferative effects on breast cancer cell lines, suggesting potential for cancer therapy (Shinkre et al., 2008).
- Anti-inflammatory Activity: Novel Thiophenes with chloro and fluoro substituents demonstrated significant in-vitro anti-inflammatory activity, highlighting the influence of these substituents on biological activity (Deka et al., 2012).
Chemical Synthesis and Characterization
- Synthetic Methodologies: Research on the synthesis of fluoro-functionalized imines and other halogenated compounds provides insights into the methodologies that could potentially be applied for synthesizing and characterizing compounds like 2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol. These methodologies involve specific reactions tailored to introduce halogen atoms and methoxy groups into the molecular structure, enabling the exploration of their physical, chemical, and biological properties (Ashfaq et al., 2022).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyliminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO3/c1-28-16-5-2-4-14(10-16)12-25-13-15-8-9-21(26)18(22(15)27)11-17-19(23)6-3-7-20(17)24/h2-10,13,26-27H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBLGFCVMMWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)
![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)
![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)


![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)

